molecular formula C15H17N B1356202 4-(4-Propylphenyl)aniline CAS No. 60040-12-2

4-(4-Propylphenyl)aniline

Cat. No. B1356202
CAS RN: 60040-12-2
M. Wt: 211.3 g/mol
InChI Key: UNHOIPHYTXGJQL-UHFFFAOYSA-N
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Description

4-(4-Propylphenyl)aniline is an organic compound used in scientific research . It exhibits high complexity due to its intricate molecular structure. This compound finds applications in various scientific studies due to its versatile properties.


Synthesis Analysis

The synthesis of aniline-based compounds like 4-(4-Propylphenyl)aniline often involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Brönsted acidic ionic liquid is used as a powerful catalyst in this process .


Molecular Structure Analysis

Aniline-based compounds, including 4-(4-Propylphenyl)aniline, are characterized by an amine group attached to a benzene ring . The benzene ring in these compounds is aromatic, meaning it has a certain number of electrons interlocked into circular systems, thereby lowering the energy of the molecule .


Chemical Reactions Analysis

Aniline-based compounds like 4-(4-Propylphenyl)aniline can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also react with alkyl halides to produce secondary amines, tertiary amines, or quaternary ammonium salts .

Scientific Research Applications

Corrosion Inhibition

A study by Daoud et al. (2014) explored the use of a compound similar to 4-(4-Propylphenyl)aniline in corrosion inhibition. The synthesized compound exhibited significant efficiency in preventing corrosion on mild steel surfaces in acidic environments, as demonstrated by various corrosion methods such as weight loss and electrochemical impedance spectroscopy. This application is significant for industrial processes where metal protection is critical (Daoud et al., 2014).

Electroluminescence and Emitting Materials

A novel class of emitting amorphous molecular materials, including compounds structurally related to 4-(4-Propylphenyl)aniline, was investigated by Doi et al. (2003). These materials were found to emit multicolor light, including white, and demonstrated excellent properties for organic electroluminescent devices. The study highlighted the potential of such compounds in creating efficient, color-tunable light-emitting materials for various electronic applications (Doi et al., 2003).

Electrochromic Materials

Li et al. (2017) synthesized novel electrochromic materials using donor-acceptor systems that included derivatives of 4-(4-Propylphenyl)aniline. These materials exhibited outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications such as smart windows and display technologies (Li et al., 2017).

Polymerization and Conductive Materials

Research by Dias et al. (2006) involved the polymerization of an aniline dimer, which is structurally related to 4-(4-Propylphenyl)aniline, resulting in a conductive form of polyaniline. This process underlines the importance of such compounds in the synthesis of conductive polymers, which have a broad range of applications in electronics and materials science (Dias et al., 2006).

Mechanism of Action

Safety and Hazards

4-(4-Propylphenyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

Given its complex molecular structure and versatile properties, 4-(4-Propylphenyl)aniline has potential for various scientific studies. Its use in the manufacture of precursors to polyurethane and its potential role in pharmaceutical testing suggest promising future directions for this compound.

properties

IUPAC Name

4-(4-propylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOIPHYTXGJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573479
Record name 4'-Propyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propylphenyl)aniline

CAS RN

60040-12-2
Record name 4'-Propyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-propylphenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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